4-Chloromethyl-6,8-difluoroumbelliferyl-b-D-galactopyranoside
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Overview
Description
4-Chloromethyl-6,8-difluoroumbelliferyl-b-D-galactopyranoside is a compound commonly used in biochemical research as a fluorescent substrate for the detection of sugar hydrolase enzymes . This compound can be cleaved by enzymes such as β-galactosidase, releasing a fluorescent molecule that can be easily detected using fluorescence spectroscopy . It belongs to the family of umbelliferyl glycosides, which have been widely used in the study of various biochemical pathways .
Mechanism of Action
Target of Action
The primary target of 4-Chloromethyl-6,8-difluoroumbelliferyl-b-D-galactopyranoside is the enzyme β-galactosidase . This enzyme plays a crucial role in the hydrolysis of β-galactosides into monosaccharides.
Mode of Action
The compound acts as a fluorogenic substrate for β-galactosidases . When cleaved by the enzyme, it releases a fluorescent product that can be detected and quantified, providing a measure of the enzyme’s activity .
Result of Action
The cleavage of This compound by β-galactosidases results in the release of a fluorescent product . This fluorescence can be detected and quantified, providing a measure of the enzyme’s activity. This can aid in the detection and analysis of various diseases .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of this compound is not explicitly mentioned in the search results. Factors such as pH, temperature, and the presence of other molecules could potentially affect its interaction with β-galactosidases and the subsequent fluorescence.
Preparation Methods
The synthetic routes and reaction conditions for 4-Chloromethyl-6,8-difluoroumbelliferyl-b-D-galactopyranoside involve several stepsThe chloromethyl group is then added, and finally, the galactopyranoside moiety is attached . Industrial production methods may involve optimization of these steps to ensure high yield and purity, often using automated synthesis equipment and stringent quality control measures .
Chemical Reactions Analysis
4-Chloromethyl-6,8-difluoroumbelliferyl-b-D-galactopyranoside undergoes several types of chemical reactions, including:
Hydrolysis: Cleavage by β-galactosidase to release a fluorescent molecule
Substitution: The chloromethyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: Potential for oxidation and reduction reactions depending on the specific conditions and reagents used.
Common reagents and conditions used in these reactions include aqueous buffers for enzymatic hydrolysis, nucleophiles for substitution reactions, and various oxidizing or reducing agents . The major products formed from these reactions are typically the fluorescent molecule released upon enzymatic cleavage and substituted derivatives from nucleophilic substitution .
Scientific Research Applications
4-Chloromethyl-6,8-difluoroumbelliferyl-b-D-galactopyranoside has a wide range of scientific research applications:
Chemistry: Used as a fluorescent probe to study enzyme kinetics and mechanisms
Biology: Employed in the detection and quantification of β-galactosidase activity in various biological samples
Medicine: Utilized in diagnostic assays for detecting bacterial and fungal infections.
Industry: Applied in the development of high-throughput screening methods for enzyme inhibitors and activators.
Comparison with Similar Compounds
4-Chloromethyl-6,8-difluoroumbelliferyl-b-D-galactopyranoside is unique due to its high quantum yield and specific cleavage by β-galactosidase . Similar compounds include:
4-Methylumbelliferyl-β-D-galactopyranoside: Another fluorescent substrate for β-galactosidase but with different spectral properties.
6-Chloromethyl-7-hydroxycoumarin: Used as a fluorescent probe but lacks the galactopyranoside moiety.
Fluorescein di-β-D-galactopyranoside: A different fluorescent substrate with distinct spectral characteristics.
These comparisons highlight the unique properties of this compound, making it a valuable tool in biochemical research .
Properties
IUPAC Name |
4-(chloromethyl)-6,8-difluoro-7-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClF2O8/c17-3-5-1-9(21)26-14-6(5)2-7(18)15(10(14)19)27-16-13(24)12(23)11(22)8(4-20)25-16/h1-2,8,11-13,16,20,22-24H,3-4H2/t8-,11+,12+,13-,16+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATTAHAWLQLRXSU-DSERSLQPSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=CC(=C(C(=C2OC1=O)F)OC3C(C(C(C(O3)CO)O)O)O)F)CCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C2=CC(=C(C(=C2OC1=O)F)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)F)CCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClF2O8 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70436099 |
Source
|
Record name | 4-Chloromethyl-6,8-difluoroumbelliferyl-beta-D-galactopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70436099 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
408.73 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
215868-46-5 |
Source
|
Record name | 4-Chloromethyl-6,8-difluoroumbelliferyl-beta-D-galactopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70436099 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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